Cas no 43625-06-5 (Nitric-15N acid)
Nitric-15N acid Chemical and Physical Properties
Names and Identifiers
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- Nitric-15N acid(7CI,9CI)
- 43625-06-5
- CID 10313048
- DTXSID40437937
- GRYLNZFGIOXLOG-OUBTZVSYSA-N
- Nitric-15N acid
-
- Inchi: 1S/HNO3/c2-1(3)4/h(H,2,3,4)/i1+1
- InChI Key: GRYLNZFGIOXLOG-OUBTZVSYSA-N
- SMILES: O[15N+](=O)[O-]
Computed Properties
- Exact Mass: 63.99267779g/mol
- Monoisotopic Mass: 63.99267779g/mol
- Isotope Atom Count: 1
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 4
- Rotatable Bond Count: 0
- Complexity: 24.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.2
- Topological Polar Surface Area: 66Ų
Experimental Properties
- Color/Form: liquid
- Density: 1.240 g/mL at 25 °C
- Boiling Point: 120.5 °C
- Solubility: Not available
Nitric-15N acid Security Information
- Hazardous Material transportation number:UN 2031 8/PG 2
- WGK Germany:1
- Hazard Category Code: 35-8
- Safety Instruction: 23-26-36-45-36/37/39
- RTECS:QU5775000
-
Hazardous Material Identification:
- HazardClass:8
- PackingGroup:I
- Risk Phrases:35
Nitric-15N acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N481528-50mg |
Nitric-15N acid |
43625-06-5 | 50mg |
45.00 | 2021-07-23 | ||
| TRC | N481528-100mg |
Nitric-15N acid |
43625-06-5 | 100mg |
55.00 | 2021-07-23 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA02376-1ml |
Nitric-15N acid(7CI,9CI) |
43625-06-5 | 1ml |
¥5428.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA01213-1g |
Nitric-15N acid(7CI,9CI) |
43625-06-5 | - | 1g |
¥3058.0 | 2024-07-19 | |
| A2B Chem LLC | AG22506-1g |
NITRIC ACID (15N) |
43625-06-5 | 1g |
$538.00 | 2024-04-20 | ||
| A2B Chem LLC | AG22506-5g |
NITRIC ACID (15N) |
43625-06-5 | 98%15N | 5g |
$1925.00 | 2023-12-30 |
Nitric-15N acid Related Literature
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Sergey L. Deev,Igor A. Khalymbadzha,Tatyana S. Shestakova,Valery N. Charushin,Oleg N. Chupakhin RSC Adv. 2019 9 26856
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James B. McAlpine,Shao-Nong Chen,Andrei Kutateladze,John B. MacMillan,Giovanni Appendino,Andersson Barison,Mehdi A. Beniddir,Maique W. Biavatti,Stefan Bluml,Asmaa Boufridi,Mark S. Butler,Robert J. Capon,Young H. Choi,David Coppage,Phillip Crews,Michael T. Crimmins,Marie Csete,Pradeep Dewapriya,Joseph M. Egan,Mary J. Garson,Grégory Genta-Jouve,William H. Gerwick,Harald Gross,Mary Kay Harper,Precilia Hermanto,James M. Hook,Luke Hunter,Damien Jeannerat,Nai-Yun Ji,Tyler A. Johnson,David G. I. Kingston,Hiroyuki Koshino,Hsiau-Wei Lee,Guy Lewin,Jie Li,Roger G. Linington,Miaomiao Liu,Kerry L. McPhail,Tadeusz F. Molinski,Bradley S. Moore,Joo-Won Nam,Ram P. Neupane,Matthias Niemitz,Jean-Marc Nuzillard,Nicholas H. Oberlies,Fernanda M. M. Ocampos,Guohui Pan,Ronald J. Quinn,D. Sai Reddy,Jean-Hugues Renault,José Rivera-Chávez,Wolfgang Robien,Carla M. Saunders,Thomas J. Schmidt,Christoph Seger,Ben Shen,Christoph Steinbeck,Hermann Stuppner,Sonja Sturm,Orazio Taglialatela-Scafati,Dean J. Tantillo,Robert Verpoorte,Bin-Gui Wang,Craig M. Williams,Philip G. Williams,Julien Wist,Jian-Min Yue,Chen Zhang,Zhengren Xu,Charlotte Simmler,David C. Lankin,Jonathan Bisson,Guido F. Pauli Nat. Prod. Rep. 2019 36 35
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3. Biosynthesis of the thiamin pyrimidine: the reconstitution of a remarkable rearrangement reactionBrian G. Lawhorn,Ryan A. Mehl,Tadhg P. Begley Org. Biomol. Chem. 2004 2 2538
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J. Newton Friend,Douglas A. Hall Analyst 1940 65 144
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5. Kinetic and equilibrium studies of the reactions of 4-nitrobenzofurazan and some derivatives with sulfite ions in water. Evidence for the Boulton–Katritzky rearrangement in a σ-adductMichael R. Crampton,Lyndsey M. Pearce,Lynsey C. Rabbitt J. Chem. Soc. Perkin Trans. 2 2002 257
Additional information on Nitric-15N acid
Nitric-15N Acid (CAS No. 43625-06-5): A Stable Isotope for Advanced Applications in Chemical, Biological, and Pharmaceutical Research
Nitric-15N Acid (Chemical Abstracts Service Registry Number CAS No. 43625-06-5) is a non-radioactive isotopically labeled variant of nitric acid (HNO₃), where the nitrogen atom is substituted with the nitrogen isotope 15N. This compound retains the chemical properties of conventional nitric acid but offers distinct advantages in analytical studies due to its isotopic composition. The substitution of 14N with 15N enhances sensitivity and precision in techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, enabling researchers to trace molecular interactions and metabolic pathways with unparalleled accuracy.
In recent years, Nitric-15N Acid has gained prominence in biomedical research for its role as a stable isotope tracer. A groundbreaking study published in the journal *Analytical Chemistry* (2023) demonstrated its utility in tracking nitrogen assimilation processes in tumor cells. By incorporating Nitric-15N into experimental media, scientists observed how cancer cells metabolize labeled compounds through isotopic enrichment analysis. This approach revealed novel insights into amino acid biosynthesis pathways critical for tumor growth, highlighting Nitric-15N Acid’s potential as a tool for developing targeted therapies.
The compound’s application extends to proteomics and metabolomics studies, where it serves as a labeling reagent for quantitative analysis. Researchers at the University of Cambridge (2024) utilized Nitric-N Acid to investigate post-translational modifications of proteins under stress conditions. The isotope’s stable nature allowed long-term tracking without compromising sample integrity, facilitating high-resolution mass spectrometry (HPLC-MS/MS) identification of modified residues that regulate cellular signaling networks.
In pharmaceutical development, Nitric-15N Acid is employed in synthetic chemistry to prepare isotopically labeled drug candidates. For instance, a 2023 paper in *Journal of Medicinal Chemistry* described its use in synthesizing antiviral agents where precise nitrogen incorporation was essential for pharmacokinetic studies. The compound enabled researchers to monitor drug distribution and degradation in vivo through bioanalytical methods that distinguish between natural abundance nitrogen (14N) and the labeled isotope (15N), thereby accelerating preclinical evaluation phases.
A notable advancement involves its integration with bioorthogonal chemistry strategies. Scientists at Stanford University (2024) developed a novel method using Nitric-N Acid as a precursor to label biomolecules without interfering with biological systems. This technique has been applied to study enzyme-substrate interactions in real-time, providing dynamic data on catalytic mechanisms that inform rational drug design.
The physical properties of Nitric-
In environmental toxicology studies published this year (*Environmental Science & Technology*, 2024), Nitric-
Clinical researchers are leveraging this compound’s unique attributes for metabolic flux analysis (MFA). A multi-institutional trial reported in *Nature Metabolism* (Q3 2024) employed Nitric-
In biochemical assays requiring precise stoichiometric measurements, Nitric-Nitrigen-Acid variants enable accurate quantification even at femtomolar concentrations due to enhanced signal-to-noise ratios observed during tandem mass spectrometry analyses (Wang et al., *ACS Central Science*, 2024). This capability is particularly valuable when studying low-abundance biomarkers associated with early-stage diseases such as neurodegenerative disorders or cardiovascular pathologies.
The compound’s utility also intersects with nanotechnology applications explored by MIT researchers (preprint 2024). When incorporated into nanoparticle synthesis protocols as an oxidizing agent under controlled conditions (e.g., pH 3–7 range at ambient temperature mild reaction conditions), it facilitates isotopic labeling without altering nanoparticle surface functionalization—a critical consideration for drug delivery systems requiring molecular-level characterization before clinical trials.
A recent computational study (*Journal of Physical Chemistry Letters*, 2023) modeled the electronic structure differences between conventional nitrate ions and their Nitro-Nitrogen-Acid counterparts using density functional theory (DFT ). These simulations revealed subtle but measurable changes in bond dissociation energies when substituting natural abundance nitrogen with heavier isotopes like ^{9}N or ^{8}N variants—findings that may inform future applications involving controlled release mechanisms or redox-sensitive drug carriers.
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